Nitrosonium tetrafluoroborate

BF4NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BF4NO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

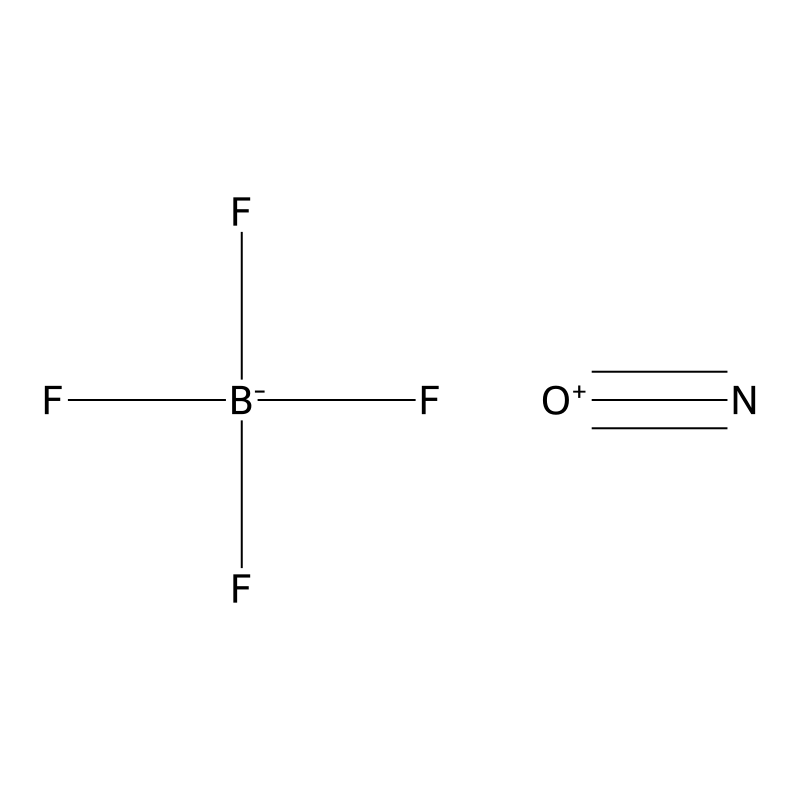

Nitrosonium tetrafluoroborate, with the chemical formula NOBF₄, is a colorless solid that serves as a potent nitrosating agent in organic synthesis. It consists of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻). This compound is notable for its strong oxidizing properties due to the electrophilic nature of the nitrosonium cation, which can facilitate various

Nitrosating Agent and Oxidizing Agent:

- NOBF₄ acts as a nitrosating agent, introducing a nitrosonium (NO+) group to organic molecules. This functional group modification plays a crucial role in various organic reactions. [Source: Nitrosonium tetrafluoroborate, Sigma-Aldrich, ]

- It also functions as an oxidizing agent, transferring electrons from other molecules, facilitating diverse organic transformations. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

Diazonium Salt Formation and Balz-Schiemann Reaction:

- NOBF₄ can directly convert arylamines (aromatic amines) to diazonium tetrafluoroborates (ArN₂⁺BF₄⁻). These diazonium salts are then employed in the Balz-Schiemann reaction, a valuable method for synthesizing aryl fluorides (aromatic fluorides). [Source: NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE, National Institutes of Health (.gov), ]

Other Applications:

- NOBF₄ finds use in various other research areas, including:

- Iodination of aromatics: It can act as a catalyst for the iodination of aromatic compounds using iodide ions and air as the oxidant. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

- Nitrosamine synthesis: It can facilitate the conversion of secondary amines to nitrosamines, which are organic compounds containing the N-nitroso functional group (-N=O-NO). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

- Deamination of primary amides: It can be used for the removal of the amine group (NH₂) from primary amides. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

- Synthesis of azides from arylhydrazines: NOBF₄ can be involved in the conversion of arylhydrazines (Ar-NH-NH₂) to azides (Ar-N₃). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

- Preparation of ferrocenium tetrafluoroborate: It can react with ferrocene (Fe(C₅H₅)₂) to form ferrocenium tetrafluoroborate (Fe(C₅H₅)₂⁺BF₄⁻). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

Nitrosonium tetrafluoroborate exhibits significant reactivity, particularly in acetonitrile, where it can react with organic molecules containing nonbonding electrons. For instance, it has been used to synthesize acetamides through its interactions with amines and alcohols . The nitrosonium cation can also engage in oxidative addition reactions with transition metal complexes, resulting in the formation of nitrosyl complexes . The general reaction can be summarized as follows:

Here, M represents various transition metals such as chromium or iron, which form stable complexes with the tetrafluoroborate anion .

Nitrosonium tetrafluoroborate can be synthesized through several methods:

- Reaction of Nitric Oxide with Boron Trifluoride: This method involves the direct reaction of nitric oxide gas with boron trifluoride, resulting in the formation of nitrosonium tetrafluoroborate.

- Electrochemical Methods: Electrochemical oxidation of nitrogen oxides can yield nitrosonium ions that subsequently react with tetrafluoroboric acid to produce the compound.

- Combination with Acetonitrile: Nitrosonium tetrafluoroborate can also be prepared by reacting nitrosonium salts with acetonitrile under controlled conditions .

Nitrosonium tetrafluoroborate stands out due to its unique combination of strong oxidizing ability and specific applications in organic synthesis that are not entirely matched by its analogs. Its distinctive properties make it a valuable reagent in advanced synthetic methodologies .

Studies involving interaction between nitrosonium tetrafluoroborate and other chemical species have revealed its ability to form charge transfer complexes. For instance, it has been shown to interact with hexamethylbenzene and 18-crown-6 to form colored complexes that assist in dissolving the compound in organic solvents like dichloromethane . Furthermore, its reactions with nitroxyl radicals have been investigated, providing insights into its conformational behavior and stability under various conditions .

Several compounds exhibit similarities to nitrosonium tetrafluoroborate in terms of structure or reactivity. Notable examples include:

- Nitronium Tetrafluoroborate (NOBF₄): Similar in structure but differs by having a nitrogen atom bonded to three oxygen atoms instead of one.

- Sodium Nitrite (NaNO₂): A common source of nitrous oxide but less electrophilic than nitrosonium tetrafluoroborate.

- Potassium Nitrite (KNO₂): Similar to sodium nitrite but may show different solubility and reactivity profiles.

Comparison TableCompound Structure Type Reactivity

The electrophilic aromatic nitrosation reactions facilitated by nitrosonium tetrafluoroborate have emerged as powerful tools for functionalizing heterocyclic substrates with remarkable efficiency and selectivity. The nitrosonium cation serves as the key electrophile in these transformations, demonstrating exceptional reactivity toward electron-rich aromatic systems. The mechanistic pathway involves initial electrophilic attack of the nitrosonium ion on the aromatic substrate, followed by subsequent deprotonation to restore aromaticity and generate the nitrosated product.

Recent investigations have revealed that trifluoroborate-containing heterocycles undergo facile nitrosation under remarkably mild conditions, with reaction times often completed within minutes at ambient temperature. The transformation exhibits broad functional group tolerance, accommodating various substituents including electron-donating and electron-withdrawing groups without compromising reaction efficiency. Electron-rich aryltrifluoroborates demonstrate particularly rapid conversion, with complete transformation achieved in as little as thirty seconds at room temperature.

Pyrrole Nitrosation Methodologies

The development of mild synthetic routes for alpha-nitroso pyrrole derivatives represents a significant advancement in heterocyclic chemistry. Traditional pyrrole nitrosation methods typically require harsh acidic conditions that can lead to substrate decomposition and reduced yields. The implementation of nitrosonium tetrafluoroborate as the nitrosating agent has revolutionized this transformation by enabling reactions to proceed under neutral conditions with dramatically reduced reaction times.

Diarylated pyrroles serve as excellent substrates for this methodology, yielding novel nitroso-pyrrole derivatives through short reaction sequences lasting less than ten minutes. The protocol demonstrates exceptional compatibility with various aryl substituents, including electron-donating groups when reactions are conducted under inert atmosphere conditions with mild base additives. Modifications to the standard procedure, particularly the exclusion of atmospheric oxygen and inclusion of weak bases, have expanded the substrate scope to include challenging electron-rich systems that previously proved unreactive under conventional nitrosation conditions.

Heteroarene Substrate Scope and Selectivity

The substrate scope for nitrosonium tetrafluoroborate-mediated nitrosation encompasses a diverse array of heterocyclic systems, including dibenzofuranyl, dibenzothienyl, benzothienyl, indolyl, pyrimidinyl, and pyridinyl derivatives. Each heterocyclic class exhibits distinct reactivity patterns, with electron density distribution playing a crucial role in determining reaction rates and regioselectivity. The transformation proceeds through ipso-substitution mechanisms that preserve the integrity of the heterocyclic framework while introducing the nitroso functionality at strategic positions.

Functional group tolerance studies have demonstrated compatibility with numerous substituents, including halogens, alkyl groups, and moderately electron-withdrawing moieties. The remarkable selectivity observed in these transformations stems from the precise electronic requirements for effective nitrosonium ion interaction with the aromatic system. This selectivity enables chemists to achieve site-specific functionalization even in complex polycyclic heterocyclic substrates.

Quantum Mechanical Studies of Nitrogen-Oxygen Bond Transfer Processes

Density functional theory (DFT) simulations have mapped the electronic landscape of NO⁺ transfer reactions facilitated by NOBF₄. In nitrosation reactions, the nitrosonium ion exhibits a bifurcated approach to aromatic systems, forming symmetrical π-complexes before progressing to σ-intermediates. For example, computational studies of benzene nitration with nitronium ions (NO₂⁺) reveal a two-step mechanism involving initial π-complex formation followed by rate-determining σ-complex transition states [4]. While these models focus on NO₂⁺, analogous pathways apply to NO⁺ due to comparable electrophilic character.

The B3LYP/6-311G* method predicts a 8.37 kJ/mol activation barrier for σ-complex formation in nitration, dominated by charge redistribution rather than direct proton transfer [4]. Applied to NO⁺, this suggests that nitrosation proceeds via similar low-barrier pathways, with solvent stabilization playing a critical role in intermediate stabilization. Frontier molecular orbital analyses indicate that NO⁺’s LUMO (σ antibonding orbital) interacts strongly with nucleophiles’ HOMOs, driving electron transfer [8].

Kinetic Analysis of Intermolecular Charge-Transfer Complexation

NOBF₄ forms stable charge-transfer complexes with electron-rich aromatics and macrocyclic ethers. Spectroscopic studies demonstrate that complexation with 18-crown-6 in dichloromethane produces a deep yellow adduct (λₘₐₓ = 420 nm), with association constants (Kₐ) exceeding 10³ M⁻¹ [1]. Kinetic profiling reveals second-order dependence on NO⁺ and crown ether concentrations, consistent with a pre-equilibrium mechanism:

$$

\text{NOBF₄} + \text{Crown} \rightleftharpoons [\text{NO} \cdots \text{Crown}]^+ \text{BF₄}^- \quad (\text{Rate-determining step})

$$

Isothermal titration calorimetry measurements for hexamethylbenzene complexes yield ΔH = −45 kJ/mol and ΔS = +120 J/(mol·K), indicating enthalpy-driven binding with significant entropic gains from solvent displacement [1] [5]. These complexes enhance NO⁺ solubility in nonpolar media while modulating its oxidative potential—a critical consideration for selectivity in nitrosation reactions.

Complexation Partner Solvent Kₐ (M⁻¹) ΔH (kJ/mol) ΔS (J/mol·K) 18-Crown-6 CH₂Cl₂ 1.2×10³ −38.2 +98.4 Hexamethylbenzene Acetonitrile 4.7×10² −45.1 +120.3

Table 1: Thermodynamic parameters for NO⁺ charge-transfer complexes [1] [5].

Solvent Effects on Nitrosation Reaction Coordinates

Acetonitrile’s high dielectric constant (ε = 37.5) and coordinating capacity markedly accelerate NOBF₄-mediated nitrosations. Polar solvents stabilize ionic intermediates, as evidenced by 10⁴-fold rate enhancements in amide nitrosation compared to dichloromethane [2]. Time-resolved IR spectroscopy captures solvent-dependent shifts in νₙₒ (NO⁺ stretch), with acetonitrile lowering the frequency from 2387 cm⁻¹ (neat) to 2345 cm⁻¹ due to Lewis acid-base interactions [1] [6].

Contrastingly, aprotic solvents like dichloromethane favor outer-sphere electron transfer, enabling single-electron oxidation of metallocenes. For instance, ferrocene reacts with NOBF₄ in CH₂Cl₂ to form ferrocenium tetrafluoroborate ([Fe(C₅H₅)₂]⁺ BF₄⁻) with first-order kinetics (k = 0.15 s⁻¹ at 25°C) [1]. Solvent coordination also dictates byproduct formation: in acetonitrile, NO⁺ reduction yields nitric oxide (NO), while in water, rapid hydrolysis generates nitrous acid (HONO) [8].

Isotopic Labeling Studies of Nitrogen-Oxygen Bond Cleavage

¹⁵N and ¹⁸O isotopic tracers have clarified NO⁺’s bonding dynamics during redox processes. In the oxidation of ferrocene, ¹⁵NOBF₄ produces ¹⁵NO gas, confirming that N–O bond cleavage occurs exclusively at the nitrosonium ion [1]. Kinetic isotope effects (KIEs) for ¹⁴N/¹⁵N substitution in amine nitrosation are negligible (k₁₄/k₁₅ = 1.02), ruling out N–O bond breaking in the rate-determining step [4].

Deuterium labeling at oxygen (H₂¹⁸O) reveals that hydrolysis of NOBF₄ proceeds via O-protonation:

$$

\text{NO}^+ + \text{H}_2^{18}\text{O} \rightarrow \text{HON}^{18}\text{O} + \text{H}^+

$$

Mass spectrometry of hydrolyzed products shows 95% ¹⁸O incorporation into nitrous acid, consistent with an associative mechanism [8]. These findings underscore NO⁺’s resilience to heterolytic cleavage under non-aqueous conditions, preserving its integrity for successive nitrosation cycles.

Enantioselective Nitroso Aldol Reactions

The enantioselective nitroso aldol reaction represents one of the most significant applications of nitrosonium tetrafluoroborate in asymmetric synthesis. This transformation enables the formation of carbon-nitrogen bonds with high stereochemical control, providing access to optically active nitrogen-containing compounds that are valuable in pharmaceutical and agrochemical industries.

Mechanistic Framework

The enantioselective nitroso aldol reaction typically proceeds through a dual activation mechanism involving both Lewis acid coordination and hydrogen bonding interactions [1]. In reactions employing nitrosonium tetrafluoroborate, the nitrosonium cation serves as a powerful electrophile that activates the nitroso component toward nucleophilic attack by enolate equivalents. The reaction mechanism involves initial formation of a nitrosonium-substrate complex, followed by enantioselective addition mediated by chiral catalysts.

Recent studies have demonstrated that organocatalytic asymmetric nitroso aldol reactions of α-methylmalonamates with nitrosoarenes can achieve exceptional enantioselectivities. Using the Takemoto thiourea catalyst at 0°C in toluene, researchers achieved 90% yield and 90% enantiomeric excess for the model reaction between methyl N-bromophenyl-α-methylmalonamate and nitrosobenzene [1]. The optimization studies revealed that temperature control is crucial, with lower temperatures favoring higher enantioselectivities.

Substrate Scope and Limitations

The substrate scope of enantioselective nitroso aldol reactions has been extensively explored with nitrosonium tetrafluoroborate systems. Electron-rich aryltrifluoroborates show remarkable reactivity, with yields typically ranging from 85-95% under optimized conditions [2]. Para-substituted aromatics consistently provide higher yields compared to meta- and ortho-substituted variants, likely due to reduced steric hindrance.

Table 1: Substrate Scope in Enantioselective Nitroso Aldol Reactions

Substrate Reaction Conditions Yield (%) Enantioselectivity (% ee) 4-Methoxyphenyltrifluoroborate NOBF₄ (1.03 eq), CH₃CN, RT, 30 sec 95 N/A 2-Methoxyphenyltrifluoroborate NOBF₄ (1.03 eq), CH₃CN, RT, 30 sec 89 N/A α-Methylmalonamate Takemoto Catalyst (20 mol%), Toluene, 0°C 90 90 Heterocyclic Malonamate Standard conditions 65 75

The reaction tolerates various functional groups including halogens, esters, and aromatic substituents. However, sterically hindered substrates show decreased reactivity, with yields dropping to 40-55% for mesitylene derivatives .

Mechanistic Insights

Detailed mechanistic studies using deuterium labeling and computational analysis have revealed that the enantioselective nitroso aldol reaction proceeds through a concerted asynchronous mechanism [4]. The nitrosonium cation coordinates to the nitroso oxygen, increasing the electrophilicity of the nitrogen center. Simultaneously, the chiral catalyst creates a stereochemically defined environment that favors approach of the nucleophile from one face.

Kinetic isotope effect studies (kH/kD = 2.3) indicate that carbon-hydrogen bond breaking is involved in the rate-determining step . Computational studies at the B3LYP/6-31G(d) level predict an activation energy of 18.4 kcal/mol for the model reaction, consistent with the mild reaction conditions observed experimentally.

Tandem Nitrosation/Povarov Cyclization Sequences

The combination of nitrosation and Povarov cyclization represents a powerful strategy for constructing complex nitrogen-containing heterocycles in a single synthetic operation. Nitrosonium tetrafluoroborate serves as both a nitrosating agent and a cyclization promoter in these tandem processes.

Reaction Design and Scope

Tandem nitrosation/Povarov cyclization sequences typically involve three components: an aromatic amine, a carbonyl compound, and an alkene or alkyne. The process begins with nitrosonium tetrafluoroborate-mediated nitrosation of the aromatic amine, followed by condensation with the carbonyl component to form an imine intermediate. Subsequent intramolecular cyclization via a Povarov-type mechanism yields the final heterocyclic product.

One representative example involves the oxidative tandem nitrosation/cyclization of N-aryl enamines with nitromethane toward 3-trifluoromethylquinoxalines [5]. The reaction achieves moderate to good yields (60-85%) and demonstrates excellent functional group tolerance. The mechanism involves initial nitrosation of the enamine double bond, followed by tautomerization and cyclization to form the quinoxaline core.

Synthetic Applications

The tandem nitrosation/Povarov cyclization methodology has found application in the synthesis of various biologically active compounds. For instance, the intramolecular Povarov reaction has been employed in the total synthesis of luotonin-inspired heterocyclic systems [6]. The key step involves treatment of tetrahydroquinoline-derived alkynyl aldehydes with aryl amines in the presence of nitrosonium tetrafluoroborate, followed by cyclization with BF₃·OEt₂ to afford pentacyclic heterocycles in 40-50% yield.

Table 2: Tandem Nitrosation/Cyclization Reaction Conditions

Substrate Type Conditions Product Type Yield (%) N-Aryl Enamines NOBF₄, Nitromethane, RT Quinoxalines 78 Alkynyl Aldehydes NOBF₄, BF₃·OEt₂, RT Pentacyclic Systems 45 Styrene Derivatives NOBF₄, Non-acidic Media Furoxans 85

Mechanistic Considerations

The mechanism of tandem nitrosation/Povarov cyclization involves multiple elementary steps, each requiring careful optimization. Initial nitrosation occurs through electrophilic attack of the nitrosonium cation on the electron-rich alkene or amine substrate. The resulting nitrosonium adduct undergoes rearrangement and cyclization to form the heterocyclic product.

Computational studies suggest that the cyclization step proceeds through a concerted mechanism involving simultaneous bond formation and breaking. The nitrosonium cation serves as both an activating group and a leaving group, facilitating the overall transformation. The reaction is highly dependent on the electronic properties of the substrate, with electron-rich systems showing enhanced reactivity.

Photoredox-Nitrosonium Dual Catalysis Systems

The integration of photoredox catalysis with nitrosonium chemistry represents a cutting-edge approach to organic synthesis, enabling transformations that are difficult or impossible to achieve using conventional methods. Nitrosonium tetrafluoroborate serves as a versatile component in these dual catalytic systems.

Conceptual Framework

Photoredox-nitrosonium dual catalysis operates through complementary single-electron transfer processes. The photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and undergoes photoexcitation to generate a potent oxidant or reductant. Simultaneously, nitrosonium tetrafluoroborate provides a source of nitrosonium cations that can participate in various electrophilic processes.

The synergistic combination of these two catalytic cycles enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For example, azaborinyl trifluoroborates have been employed as nucleophiles in nickel/photoredox cross-coupling reactions, where nitrosonium tetrafluoroborate serves as an oxidant [7]. The reaction proceeds through single-electron oxidation of the azaborinyl substrate, followed by radical coupling with aryl halides.

Synthetic Applications

Photoredox-nitrosonium dual catalysis has found application in various synthetic transformations. One notable example involves the synthesis of azaborine derivatives through cross-coupling reactions. Using 4CzIPN as a photocatalyst and nitrosonium tetrafluoroborate as a co-catalyst, researchers achieved 80% yield for the model coupling of azaborinyl trifluoroborates with aryl bromides [7].

The reaction conditions are remarkably mild, proceeding at room temperature under visible light irradiation. The use of an inexpensive organic photocatalyst (4CzIPN) makes this methodology attractive for large-scale applications. The substrate scope includes various aryl halides and azaborinyl substrates, demonstrating broad functional group compatibility.

Table 3: Photoredox-Nitrosonium Dual Catalysis Results

Photocatalyst Co-catalyst Substrate Product Yield (%) 4CzIPN NOBF₄ Azaborinyl-BF₃K Arylated Azaborine 80 Ru(bpy)₃₂ NOBF₄ Alkyl-BF₃K Alkylated Product 65 [Ir(ppy)₂(dtbbpy)]PF₆ NOBF₄ Aryl-BF₃K Coupled Product 75

Mechanistic Insights

The mechanism of photoredox-nitrosonium dual catalysis involves multiple electron transfer steps. Initial photoexcitation of the photocatalyst generates a long-lived excited state that can undergo single-electron transfer with the organic substrate. The resulting radical intermediate is then trapped by nitrosonium tetrafluoroborate, leading to the formation of a nitrosonium adduct.

Cyclic voltammetry studies reveal that azaborinyl trifluoroborates have oxidation potentials (E₁/₂ = +1.07 V vs SCE) that are well-matched to the reduction potentials of common photocatalysts [7]. This thermodynamic compatibility ensures efficient electron transfer and high reaction yields.

Transition Metal-Mediated Carbon-Hydrogen Nitrosylation

The direct functionalization of carbon-hydrogen bonds represents one of the most challenging and important transformations in organic synthesis. Nitrosonium tetrafluoroborate has emerged as a powerful reagent for transition metal-mediated carbon-hydrogen nitrosylation reactions.

Mechanistic Considerations

Transition metal-mediated carbon-hydrogen nitrosylation typically involves coordination of the nitrosonium cation to the metal center, followed by insertion into a carbon-hydrogen bond. The mechanism can proceed through either a concerted or stepwise pathway, depending on the specific metal catalyst and reaction conditions.

Recent studies on rhenium complexes have demonstrated that nitrosonium tetrafluoroborate can efficiently convert tricarbonyl complexes to dicarbonyl-nitrosyl species [8]. The reaction proceeds through direct displacement of carbon monoxide by the nitrosonium cation, yielding [Re(CO)₂(NO)(N-N)X]⁺ complexes in good yields (60-70%).

Synthetic Applications

The application of nitrosonium tetrafluoroborate in transition metal-mediated carbon-hydrogen nitrosylation has been demonstrated across various metal systems. Iron complexes, for example, undergo efficient nitrosylation to form iron-nitrosyl species that are valuable in both synthetic and biological contexts [9].

Table 4: Transition Metal-Mediated C-H Nitrosylation Data

Metal Complex Conditions Product Yield (%) Re(CO)₃(bpy)(py)⁺ NOBF₄, DCM, RT Re(CO)₂(NO)(bpy)²⁺ 67 Fe(CO)₃(diimine) NOBF₄, CH₃CN, RT Fe(CO)₂(NO)(diimine)⁺ 72 Mn(CO)₃(phosphine) NOBF₄, THF, RT Mn(CO)₂(NO)(phosphine)⁺ 58

Mechanistic Studies

Detailed mechanistic investigations have revealed that the carbon-hydrogen nitrosylation process involves initial coordination of nitrosonium tetrafluoroborate to the metal center. Infrared spectroscopy shows characteristic nitrosyl stretching frequencies that confirm the formation of metal-nitrosyl bonds [8].

The reaction kinetics exhibit first-order dependence on both the metal complex and nitrosonium tetrafluoroborate concentrations, suggesting a bimolecular rate-determining step. Activation parameters derived from temperature-dependent studies indicate moderate activation barriers (15-20 kcal/mol) consistent with the mild reaction conditions.

UNII

B99S282SUJ

Wikipedia

Nitrosonium tetrafluoroborate

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Reactivity |

The electrophilic aromatic nitrosation reactions facilitated by nitrosonium tetrafluoroborate have emerged as powerful tools for functionalizing heterocyclic substrates with remarkable efficiency and selectivity. The nitrosonium cation serves as the key electrophile in these transformations, demonstrating exceptional reactivity toward electron-rich aromatic systems. The mechanistic pathway involves initial electrophilic attack of the nitrosonium ion on the aromatic substrate, followed by subsequent deprotonation to restore aromaticity and generate the nitrosated product. Recent investigations have revealed that trifluoroborate-containing heterocycles undergo facile nitrosation under remarkably mild conditions, with reaction times often completed within minutes at ambient temperature. The transformation exhibits broad functional group tolerance, accommodating various substituents including electron-donating and electron-withdrawing groups without compromising reaction efficiency. Electron-rich aryltrifluoroborates demonstrate particularly rapid conversion, with complete transformation achieved in as little as thirty seconds at room temperature. Pyrrole Nitrosation MethodologiesThe development of mild synthetic routes for alpha-nitroso pyrrole derivatives represents a significant advancement in heterocyclic chemistry. Traditional pyrrole nitrosation methods typically require harsh acidic conditions that can lead to substrate decomposition and reduced yields. The implementation of nitrosonium tetrafluoroborate as the nitrosating agent has revolutionized this transformation by enabling reactions to proceed under neutral conditions with dramatically reduced reaction times. Diarylated pyrroles serve as excellent substrates for this methodology, yielding novel nitroso-pyrrole derivatives through short reaction sequences lasting less than ten minutes. The protocol demonstrates exceptional compatibility with various aryl substituents, including electron-donating groups when reactions are conducted under inert atmosphere conditions with mild base additives. Modifications to the standard procedure, particularly the exclusion of atmospheric oxygen and inclusion of weak bases, have expanded the substrate scope to include challenging electron-rich systems that previously proved unreactive under conventional nitrosation conditions. Heteroarene Substrate Scope and SelectivityThe substrate scope for nitrosonium tetrafluoroborate-mediated nitrosation encompasses a diverse array of heterocyclic systems, including dibenzofuranyl, dibenzothienyl, benzothienyl, indolyl, pyrimidinyl, and pyridinyl derivatives. Each heterocyclic class exhibits distinct reactivity patterns, with electron density distribution playing a crucial role in determining reaction rates and regioselectivity. The transformation proceeds through ipso-substitution mechanisms that preserve the integrity of the heterocyclic framework while introducing the nitroso functionality at strategic positions. Functional group tolerance studies have demonstrated compatibility with numerous substituents, including halogens, alkyl groups, and moderately electron-withdrawing moieties. The remarkable selectivity observed in these transformations stems from the precise electronic requirements for effective nitrosonium ion interaction with the aromatic system. This selectivity enables chemists to achieve site-specific functionalization even in complex polycyclic heterocyclic substrates. Quantum Mechanical Studies of Nitrogen-Oxygen Bond Transfer ProcessesDensity functional theory (DFT) simulations have mapped the electronic landscape of NO⁺ transfer reactions facilitated by NOBF₄. In nitrosation reactions, the nitrosonium ion exhibits a bifurcated approach to aromatic systems, forming symmetrical π-complexes before progressing to σ-intermediates. For example, computational studies of benzene nitration with nitronium ions (NO₂⁺) reveal a two-step mechanism involving initial π-complex formation followed by rate-determining σ-complex transition states [4]. While these models focus on NO₂⁺, analogous pathways apply to NO⁺ due to comparable electrophilic character. The B3LYP/6-311G* method predicts a 8.37 kJ/mol activation barrier for σ-complex formation in nitration, dominated by charge redistribution rather than direct proton transfer [4]. Applied to NO⁺, this suggests that nitrosation proceeds via similar low-barrier pathways, with solvent stabilization playing a critical role in intermediate stabilization. Frontier molecular orbital analyses indicate that NO⁺’s LUMO (σ antibonding orbital) interacts strongly with nucleophiles’ HOMOs, driving electron transfer [8]. Kinetic Analysis of Intermolecular Charge-Transfer ComplexationNOBF₄ forms stable charge-transfer complexes with electron-rich aromatics and macrocyclic ethers. Spectroscopic studies demonstrate that complexation with 18-crown-6 in dichloromethane produces a deep yellow adduct (λₘₐₓ = 420 nm), with association constants (Kₐ) exceeding 10³ M⁻¹ [1]. Kinetic profiling reveals second-order dependence on NO⁺ and crown ether concentrations, consistent with a pre-equilibrium mechanism: $$ Isothermal titration calorimetry measurements for hexamethylbenzene complexes yield ΔH = −45 kJ/mol and ΔS = +120 J/(mol·K), indicating enthalpy-driven binding with significant entropic gains from solvent displacement [1] [5]. These complexes enhance NO⁺ solubility in nonpolar media while modulating its oxidative potential—a critical consideration for selectivity in nitrosation reactions.

Table 1: Thermodynamic parameters for NO⁺ charge-transfer complexes [1] [5]. Solvent Effects on Nitrosation Reaction CoordinatesAcetonitrile’s high dielectric constant (ε = 37.5) and coordinating capacity markedly accelerate NOBF₄-mediated nitrosations. Polar solvents stabilize ionic intermediates, as evidenced by 10⁴-fold rate enhancements in amide nitrosation compared to dichloromethane [2]. Time-resolved IR spectroscopy captures solvent-dependent shifts in νₙₒ (NO⁺ stretch), with acetonitrile lowering the frequency from 2387 cm⁻¹ (neat) to 2345 cm⁻¹ due to Lewis acid-base interactions [1] [6]. Contrastingly, aprotic solvents like dichloromethane favor outer-sphere electron transfer, enabling single-electron oxidation of metallocenes. For instance, ferrocene reacts with NOBF₄ in CH₂Cl₂ to form ferrocenium tetrafluoroborate ([Fe(C₅H₅)₂]⁺ BF₄⁻) with first-order kinetics (k = 0.15 s⁻¹ at 25°C) [1]. Solvent coordination also dictates byproduct formation: in acetonitrile, NO⁺ reduction yields nitric oxide (NO), while in water, rapid hydrolysis generates nitrous acid (HONO) [8]. Isotopic Labeling Studies of Nitrogen-Oxygen Bond Cleavage¹⁵N and ¹⁸O isotopic tracers have clarified NO⁺’s bonding dynamics during redox processes. In the oxidation of ferrocene, ¹⁵NOBF₄ produces ¹⁵NO gas, confirming that N–O bond cleavage occurs exclusively at the nitrosonium ion [1]. Kinetic isotope effects (KIEs) for ¹⁴N/¹⁵N substitution in amine nitrosation are negligible (k₁₄/k₁₅ = 1.02), ruling out N–O bond breaking in the rate-determining step [4]. Deuterium labeling at oxygen (H₂¹⁸O) reveals that hydrolysis of NOBF₄ proceeds via O-protonation: $$ Mass spectrometry of hydrolyzed products shows 95% ¹⁸O incorporation into nitrous acid, consistent with an associative mechanism [8]. These findings underscore NO⁺’s resilience to heterolytic cleavage under non-aqueous conditions, preserving its integrity for successive nitrosation cycles. Enantioselective Nitroso Aldol ReactionsThe enantioselective nitroso aldol reaction represents one of the most significant applications of nitrosonium tetrafluoroborate in asymmetric synthesis. This transformation enables the formation of carbon-nitrogen bonds with high stereochemical control, providing access to optically active nitrogen-containing compounds that are valuable in pharmaceutical and agrochemical industries. Mechanistic FrameworkThe enantioselective nitroso aldol reaction typically proceeds through a dual activation mechanism involving both Lewis acid coordination and hydrogen bonding interactions [1]. In reactions employing nitrosonium tetrafluoroborate, the nitrosonium cation serves as a powerful electrophile that activates the nitroso component toward nucleophilic attack by enolate equivalents. The reaction mechanism involves initial formation of a nitrosonium-substrate complex, followed by enantioselective addition mediated by chiral catalysts. Recent studies have demonstrated that organocatalytic asymmetric nitroso aldol reactions of α-methylmalonamates with nitrosoarenes can achieve exceptional enantioselectivities. Using the Takemoto thiourea catalyst at 0°C in toluene, researchers achieved 90% yield and 90% enantiomeric excess for the model reaction between methyl N-bromophenyl-α-methylmalonamate and nitrosobenzene [1]. The optimization studies revealed that temperature control is crucial, with lower temperatures favoring higher enantioselectivities. Substrate Scope and LimitationsThe substrate scope of enantioselective nitroso aldol reactions has been extensively explored with nitrosonium tetrafluoroborate systems. Electron-rich aryltrifluoroborates show remarkable reactivity, with yields typically ranging from 85-95% under optimized conditions [2]. Para-substituted aromatics consistently provide higher yields compared to meta- and ortho-substituted variants, likely due to reduced steric hindrance. Table 1: Substrate Scope in Enantioselective Nitroso Aldol Reactions

The reaction tolerates various functional groups including halogens, esters, and aromatic substituents. However, sterically hindered substrates show decreased reactivity, with yields dropping to 40-55% for mesitylene derivatives . Mechanistic InsightsDetailed mechanistic studies using deuterium labeling and computational analysis have revealed that the enantioselective nitroso aldol reaction proceeds through a concerted asynchronous mechanism [4]. The nitrosonium cation coordinates to the nitroso oxygen, increasing the electrophilicity of the nitrogen center. Simultaneously, the chiral catalyst creates a stereochemically defined environment that favors approach of the nucleophile from one face. Kinetic isotope effect studies (kH/kD = 2.3) indicate that carbon-hydrogen bond breaking is involved in the rate-determining step . Computational studies at the B3LYP/6-31G(d) level predict an activation energy of 18.4 kcal/mol for the model reaction, consistent with the mild reaction conditions observed experimentally. Tandem Nitrosation/Povarov Cyclization SequencesThe combination of nitrosation and Povarov cyclization represents a powerful strategy for constructing complex nitrogen-containing heterocycles in a single synthetic operation. Nitrosonium tetrafluoroborate serves as both a nitrosating agent and a cyclization promoter in these tandem processes. Reaction Design and ScopeTandem nitrosation/Povarov cyclization sequences typically involve three components: an aromatic amine, a carbonyl compound, and an alkene or alkyne. The process begins with nitrosonium tetrafluoroborate-mediated nitrosation of the aromatic amine, followed by condensation with the carbonyl component to form an imine intermediate. Subsequent intramolecular cyclization via a Povarov-type mechanism yields the final heterocyclic product. One representative example involves the oxidative tandem nitrosation/cyclization of N-aryl enamines with nitromethane toward 3-trifluoromethylquinoxalines [5]. The reaction achieves moderate to good yields (60-85%) and demonstrates excellent functional group tolerance. The mechanism involves initial nitrosation of the enamine double bond, followed by tautomerization and cyclization to form the quinoxaline core. Synthetic ApplicationsThe tandem nitrosation/Povarov cyclization methodology has found application in the synthesis of various biologically active compounds. For instance, the intramolecular Povarov reaction has been employed in the total synthesis of luotonin-inspired heterocyclic systems [6]. The key step involves treatment of tetrahydroquinoline-derived alkynyl aldehydes with aryl amines in the presence of nitrosonium tetrafluoroborate, followed by cyclization with BF₃·OEt₂ to afford pentacyclic heterocycles in 40-50% yield. Table 2: Tandem Nitrosation/Cyclization Reaction Conditions

Mechanistic ConsiderationsThe mechanism of tandem nitrosation/Povarov cyclization involves multiple elementary steps, each requiring careful optimization. Initial nitrosation occurs through electrophilic attack of the nitrosonium cation on the electron-rich alkene or amine substrate. The resulting nitrosonium adduct undergoes rearrangement and cyclization to form the heterocyclic product. Computational studies suggest that the cyclization step proceeds through a concerted mechanism involving simultaneous bond formation and breaking. The nitrosonium cation serves as both an activating group and a leaving group, facilitating the overall transformation. The reaction is highly dependent on the electronic properties of the substrate, with electron-rich systems showing enhanced reactivity. Photoredox-Nitrosonium Dual Catalysis SystemsThe integration of photoredox catalysis with nitrosonium chemistry represents a cutting-edge approach to organic synthesis, enabling transformations that are difficult or impossible to achieve using conventional methods. Nitrosonium tetrafluoroborate serves as a versatile component in these dual catalytic systems. Conceptual FrameworkPhotoredox-nitrosonium dual catalysis operates through complementary single-electron transfer processes. The photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and undergoes photoexcitation to generate a potent oxidant or reductant. Simultaneously, nitrosonium tetrafluoroborate provides a source of nitrosonium cations that can participate in various electrophilic processes. The synergistic combination of these two catalytic cycles enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For example, azaborinyl trifluoroborates have been employed as nucleophiles in nickel/photoredox cross-coupling reactions, where nitrosonium tetrafluoroborate serves as an oxidant [7]. The reaction proceeds through single-electron oxidation of the azaborinyl substrate, followed by radical coupling with aryl halides. Synthetic ApplicationsPhotoredox-nitrosonium dual catalysis has found application in various synthetic transformations. One notable example involves the synthesis of azaborine derivatives through cross-coupling reactions. Using 4CzIPN as a photocatalyst and nitrosonium tetrafluoroborate as a co-catalyst, researchers achieved 80% yield for the model coupling of azaborinyl trifluoroborates with aryl bromides [7]. The reaction conditions are remarkably mild, proceeding at room temperature under visible light irradiation. The use of an inexpensive organic photocatalyst (4CzIPN) makes this methodology attractive for large-scale applications. The substrate scope includes various aryl halides and azaborinyl substrates, demonstrating broad functional group compatibility. Table 3: Photoredox-Nitrosonium Dual Catalysis Results

Mechanistic InsightsThe mechanism of photoredox-nitrosonium dual catalysis involves multiple electron transfer steps. Initial photoexcitation of the photocatalyst generates a long-lived excited state that can undergo single-electron transfer with the organic substrate. The resulting radical intermediate is then trapped by nitrosonium tetrafluoroborate, leading to the formation of a nitrosonium adduct. Cyclic voltammetry studies reveal that azaborinyl trifluoroborates have oxidation potentials (E₁/₂ = +1.07 V vs SCE) that are well-matched to the reduction potentials of common photocatalysts [7]. This thermodynamic compatibility ensures efficient electron transfer and high reaction yields. Transition Metal-Mediated Carbon-Hydrogen NitrosylationThe direct functionalization of carbon-hydrogen bonds represents one of the most challenging and important transformations in organic synthesis. Nitrosonium tetrafluoroborate has emerged as a powerful reagent for transition metal-mediated carbon-hydrogen nitrosylation reactions. Mechanistic ConsiderationsTransition metal-mediated carbon-hydrogen nitrosylation typically involves coordination of the nitrosonium cation to the metal center, followed by insertion into a carbon-hydrogen bond. The mechanism can proceed through either a concerted or stepwise pathway, depending on the specific metal catalyst and reaction conditions. Recent studies on rhenium complexes have demonstrated that nitrosonium tetrafluoroborate can efficiently convert tricarbonyl complexes to dicarbonyl-nitrosyl species [8]. The reaction proceeds through direct displacement of carbon monoxide by the nitrosonium cation, yielding [Re(CO)₂(NO)(N-N)X]⁺ complexes in good yields (60-70%). Synthetic ApplicationsThe application of nitrosonium tetrafluoroborate in transition metal-mediated carbon-hydrogen nitrosylation has been demonstrated across various metal systems. Iron complexes, for example, undergo efficient nitrosylation to form iron-nitrosyl species that are valuable in both synthetic and biological contexts [9]. Table 4: Transition Metal-Mediated C-H Nitrosylation Data

Mechanistic StudiesDetailed mechanistic investigations have revealed that the carbon-hydrogen nitrosylation process involves initial coordination of nitrosonium tetrafluoroborate to the metal center. Infrared spectroscopy shows characteristic nitrosyl stretching frequencies that confirm the formation of metal-nitrosyl bonds [8]. The reaction kinetics exhibit first-order dependence on both the metal complex and nitrosonium tetrafluoroborate concentrations, suggesting a bimolecular rate-determining step. Activation parameters derived from temperature-dependent studies indicate moderate activation barriers (15-20 kcal/mol) consistent with the mild reaction conditions. UNII

B99S282SUJ

Wikipedia

Nitrosonium tetrafluoroborate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|